1,1,1-trifluoro-2-methylpropan-2-yl 1H-imidazole-1-carboxylate
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Overview
Description
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with imidazole-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-4-carboxylate
- 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-5-carboxylate
- 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-2-carboxylate
Uniqueness
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F3N2O2 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-7(2,8(9,10)11)15-6(14)13-4-3-12-5-13/h3-5H,1-2H3 |
InChI Key |
ROBFQGPOPSWVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)OC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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